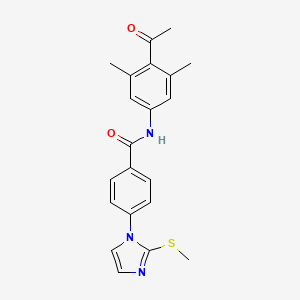![molecular formula C17H16N4O3 B7431020 methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7431020.png)
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate, also known as AG-1478, is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and specific inhibitor of the EGFR signaling pathway, which is involved in many cellular processes, including cell proliferation, differentiation, and survival.
Mechanism of Action
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits the activity of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell proliferation, differentiation, and survival. By inhibiting EGFR signaling, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate induces cell cycle arrest and apoptosis in cancer cells. The mechanism of action of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been well-characterized in vitro and in vivo.
Biochemical and Physiological Effects:
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a number of biochemical and physiological effects. In cancer cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate inhibits EGFR signaling, leading to decreased cell proliferation and increased apoptosis. In non-cancerous cells, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been shown to affect neuronal differentiation and synaptic plasticity. It has also been shown to modulate the immune response by inhibiting the activation of T cells and macrophages.
Advantages and Limitations for Lab Experiments
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase, which allows researchers to study the effects of EGFR signaling in a controlled manner. It is also a potent inhibitor, which means that relatively low concentrations of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be used to achieve significant inhibition of EGFR signaling. However, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has some limitations. It is not effective against all types of cancer cells, and some cancer cells may develop resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate over time. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has poor solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate. Another area of interest is the investigation of the effects of EGFR inhibition on the tumor microenvironment, including immune cells and stromal cells. Finally, the potential use of methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a therapeutic agent for cancer and other diseases is an important area of future research.
Synthesis Methods
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate can be synthesized by reacting 8-methoxyquinazoline-4-amine with 4-bromo-N-(methylcarbamoyl)aniline in the presence of a palladium catalyst. The reaction yields methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate as a white solid with a purity of over 99%. The synthesis method is well-established and has been used by many researchers to produce methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate for their experiments.
Scientific Research Applications
Methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has also been used to investigate the role of EGFR signaling in cancer progression and metastasis. In addition, methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate has been used to study the effects of EGFR inhibition on non-cancerous cells, such as neurons and immune cells.
properties
IUPAC Name |
methyl N-[4-[(8-methoxyquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-5-3-4-13-15(14)18-10-19-16(13)20-11-6-8-12(9-7-11)21-17(22)24-2/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMDTODZOSDFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2NC3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[2-[(4-methyl-5-oxo-2-sulfanylideneimidazolidin-1-yl)methyl]phenyl]benzoate](/img/structure/B7430937.png)

![N-[1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl]-2-fluoro-5-methyl-4-nitroaniline](/img/structure/B7430974.png)
![1-(Benzenesulfonyl)-4-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]-5-nitropyrrolo[2,3-b]pyridine](/img/structure/B7430982.png)
![[6-[1-Benzyl-3-(4-methylphenyl)pyrazol-4-yl]-4-hydroxy-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinan-5-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7430992.png)
![methyl N-[4-[[1-(2,4-difluorophenyl)-5-methylpyrazol-4-yl]carbamoyl]-3-methylphenyl]carbamate](/img/structure/B7430999.png)
![Methyl 3-[4-[1-(1-amino-1-oxo-3-phenylpropan-2-yl)triazol-4-yl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7431003.png)
![[2-[[2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl]methylsulfonyl]-1,3-thiazol-4-yl]methanol](/img/structure/B7431007.png)
![4-[[4-(4-methylcyclohexyl)-4-oxobutanoyl]amino]-N-(2-methylpropyl)benzamide](/img/structure/B7431010.png)
![4-[[[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-[[4-(2-hydroxypropan-2-yl)phenyl]methyl]-1,3-thiazol-2-ylidene]amino]methyl]benzenesulfonamide](/img/structure/B7431011.png)
![Ethyl 4-[[2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methylsulfamoyl]piperidine-1-carboxylate](/img/structure/B7431012.png)
![4-[[[1-[4-(difluoromethoxy)phenyl]piperidin-4-yl]amino]methyl]-N-ethylbenzamide](/img/structure/B7431017.png)
![ethyl 5-[1-[(5-bromo-7-methyl-1H-indole-2-carbonyl)amino]ethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B7431032.png)
![tert-butyl N-[3-[(3-cyclohexylpyrrolidine-1-carbonyl)amino]propoxy]carbamate](/img/structure/B7431036.png)